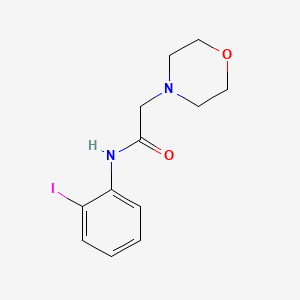
1,7-Dodecadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is part of the larger family of alkenes and is characterized by its linear structure with double bonds located at the first and seventh carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dodecadiene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of dodecane. This process typically uses a metal catalyst, such as platinum or palladium, under high temperatures and pressures to remove hydrogen atoms and form the double bonds.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer carbon chains, which are then selectively dehydrogenated to form the diene.
化学反应分析
Types of Reactions
1,7-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents, such as potassium permanganate or ozone, to form epoxides or diols.
Reduction: Hydrogenation of this compound using a metal catalyst, such as palladium on carbon, can convert the double bonds into single bonds, forming dodecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bonds, can form dihalogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution or ozone (O₃) in a solvent like dichloromethane.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Dodecane.
Substitution: 1,7-Dichlorododecane or 1,7-Dibromododecane.
科学研究应用
1,7-Dodecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its double bonds allow for various polymerization reactions, making it valuable in materials science.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as pheromones and other signaling compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants, due to its reactivity and ability to form complex molecules.
作用机制
The mechanism of action of 1,7-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents. The double bonds act as nucleophiles, reacting with electrophiles to form new bonds. In oxidation reactions, the double bonds are attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of alkanes.
相似化合物的比较
1,7-Dodecadiene can be compared with other similar compounds, such as:
1,11-Dodecadiene: Similar in structure but with double bonds at the first and eleventh carbon atoms. It has different reactivity and applications due to the position of the double bonds.
1-Dodecene: Contains only one double bond at the first carbon atom. It is less reactive in certain polymerization reactions compared to this compound.
1,9-Decadiene: A shorter chain diene with double bonds at the first and ninth carbon atoms. It has different physical properties and reactivity due to its shorter carbon chain.
This compound is unique due to the position of its double bonds, which allows for specific reactivity and applications in various fields.
属性
CAS 编号 |
188746-65-8 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
dodeca-1,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,10,12H,1,4-9,11H2,2H3 |
InChI 键 |
SUDSRNZNIPQKNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


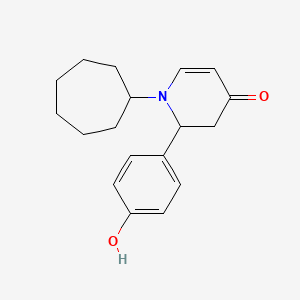
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
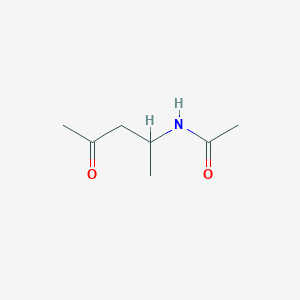
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

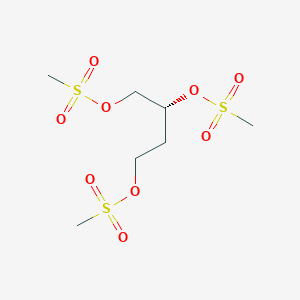
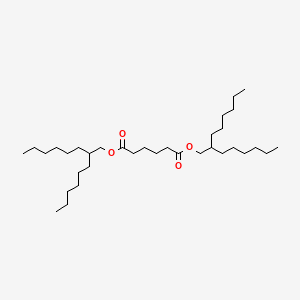
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
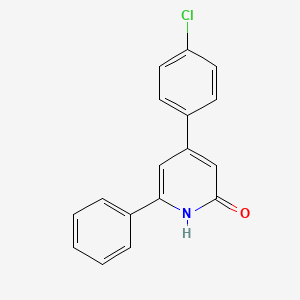
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
